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Compound Name: Ikarisoside C

Cat. No.: B1252872 Get Quote

Abstract
This application note details a robust and validated High-Performance Liquid Chromatography

(HPLC) method with Ultraviolet (UV) detection for the quantification of Ikarisoside C in various

sample matrices, including raw materials, finished products, and biological fluids. The

described protocol offers excellent linearity, precision, and accuracy, making it suitable for

quality control, pharmacokinetic studies, and academic research.

Introduction
Ikarisoside C is a flavonoid glycoside with significant potential in pharmaceutical and

nutraceutical applications. Accurate and reliable quantification of Ikarisoside C is crucial for

ensuring product quality, understanding its pharmacokinetic profile, and conducting further

research into its biological activities. High-Performance Liquid Chromatography (HPLC)

coupled with a UV detector is a widely used analytical technique for the quantification of such

compounds due to its high sensitivity, specificity, and reproducibility.[1] This document provides

a comprehensive protocol for the determination of Ikarisoside C using a reversed-phase

HPLC-UV system.

Chemical Structure
(A chemical structure diagram for Ikarisoside C would be inserted here in a full application

note. For this text-based generation, a description is provided.)
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Ikarisoside C is a kaempferol derivative, specifically a kaempferol 3-O-α-L-rhamnopyranosyl-

(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside-7-O-α-L-rhamnopyranoside. Its

structure contains multiple chromophores, making it suitable for UV detection.

Experimental Protocols
Instrumentation and Materials

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a

quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle

size).

Software: OpenLab CDS or equivalent chromatography data station.

Analytical Balance: Capable of weighing to 0.01 mg.

Volumetric Glassware: Class A.

Solvents: HPLC grade acetonitrile and water.

Reagents: Formic acid (analytical grade).

Filters: 0.45 µm syringe filters for sample preparation.

Reference Standard: Ikarisoside C (purity ≥ 98%).

Preparation of Solutions
Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Ikarisoside C reference

standard and dissolve it in 10 mL of methanol in a volumetric flask.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
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Sample Preparation
Solid Samples (e.g., herbal extracts, powders):

Accurately weigh a sample amount expected to contain Ikarisoside C within the

calibration range.

Extract the sample with a suitable solvent (e.g., 70% ethanol) using ultrasonication for 30

minutes.

Centrifuge the extract at 4000 rpm for 10 minutes.

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Liquid Samples (e.g., formulations, biological fluids):

For liquid formulations, dilute an appropriate volume with the mobile phase to bring the

concentration into the calibration range.

For biological samples (e.g., plasma), perform a protein precipitation step by adding three

volumes of acetonitrile, vortexing, and centrifuging.

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Parameters
The chromatographic conditions should be optimized for the specific column and system being

used. The following are recommended starting parameters:
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Parameter Value

Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)

Mobile Phase
Gradient elution with 0.1% Formic Acid in Water

(A) and Acetonitrile (B)

Gradient Program

0-10 min: 25% B; 10-12 min: 25-40% B; 12-22

min: 40-45% B; 22-25 min: 45-75% B; 25-30

min: 75% B

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Injection Volume 10 µL

Detection Wavelength 270 nm

Run Time 30 minutes

Method Validation
The analytical method should be validated according to the International Council for

Harmonisation (ICH) guidelines.[2]

Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the

concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Precision: Assess intra-day and inter-day precision by analyzing replicate injections of a

standard solution at three different concentrations. The relative standard deviation (RSD)

should be ≤ 2.0%.

Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with

known concentrations of Ikarisoside C and calculate the percentage recovery. The recovery

should be within 98-102%.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ

based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the

standard deviation of the response and the slope of the calibration curve.
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Data Presentation
Table 1: System Suitability Parameters

Parameter Acceptance Criteria Typical Result

Tailing Factor (T) ≤ 2.0 1.15

Theoretical Plates (N) ≥ 2000 6500

Relative Standard Deviation

(RSD) of Peak Area
≤ 1.0% 0.85%

Table 2: Method Validation Summary
Parameter Result

Linearity Range 1 - 100 µg/mL

Correlation Coefficient (r²) 0.9995

LOD 0.1 µg/mL

LOQ 0.3 µg/mL

Intra-day Precision (RSD%) < 1.5%

Inter-day Precision (RSD%) < 2.0%

Accuracy (Recovery %) 98.5% - 101.2%

Visualizations
Experimental Workflow
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Caption: Workflow for the HPLC-UV analysis of Ikarisoside C.

Logical Steps for Method Development
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Caption: Logical flow for HPLC-UV method development.
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Conclusion
The HPLC-UV method described in this application note is a reliable and efficient tool for the

quantitative analysis of Ikarisoside C. The method is straightforward, utilizing common

laboratory equipment and reagents, and has been shown to be linear, precise, and accurate.

This protocol can be readily implemented in quality control laboratories and research settings

for the routine analysis of Ikarisoside C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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